molecular formula C13H14N2O3S B2519311 3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid CAS No. 869472-73-1

3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid

Cat. No.: B2519311
CAS No.: 869472-73-1
M. Wt: 278.33
InChI Key: JDVLHXBAGNDVMX-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid is a complex organic compound with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a sulfanyl group and a butanoic acid side chain further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and introduction of the sulfanyl group . The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. These interactions can modulate various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

3-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)14-13(15)19/h3-7,10H,1-2H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVLHXBAGNDVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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